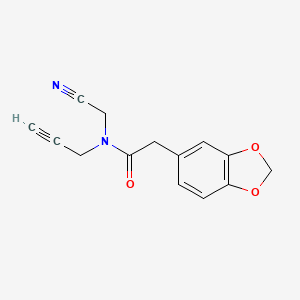
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDPA or simply as the cyanide radical spin probe. It is a highly reactive molecule that can be used to study a wide range of biochemical and physiological processes. In
Wirkmechanismus
BDPA is a highly reactive molecule that can react with a wide range of biological molecules, including proteins, lipids, and DNA. It acts as a spin probe by undergoing a rapid spin exchange with nearby unpaired electrons, which results in a broadening of the EPR spectrum. This broadening can be used to study the structure and dynamics of the biological molecule of interest.
Biochemical and Physiological Effects:
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome c oxidase and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. BDPA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising compound for the treatment of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDPA is its high reactivity, which allows it to react with a wide range of biological molecules. It is also relatively easy to synthesize and purify, which makes it a popular choice for research laboratories. However, BDPA has some limitations as well. It is a highly toxic compound and must be handled with care. It can also react with other molecules in the sample, which can complicate the interpretation of the EPR spectrum.
Zukünftige Richtungen
There are several future directions for the use of BDPA in scientific research. One promising area is the study of protein-protein interactions, which are critical for many biological processes. BDPA can be used to study the dynamics of protein-protein interactions and to identify potential drug targets. Another future direction is the use of BDPA as a diagnostic tool for diseases such as cancer and Alzheimer's disease. BDPA can be used to detect changes in the redox state of cells and tissues, which can be indicative of disease. Finally, BDPA can be used to study the effects of environmental toxins on cells and tissues, which can have important implications for public health.
Synthesemethoden
The synthesis of BDPA involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid with propargylamine, followed by the addition of cyanomethyl anion. The resulting compound is purified by column chromatography to yield BDPA. This synthesis method has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
BDPA has been extensively used in scientific research as a spin probe to study a wide range of biochemical and physiological processes. It is commonly used in electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique used to study the structure and dynamics of biological molecules. BDPA can be used to study protein-protein interactions, membrane dynamics, and redox reactions. It has also been used to study the effects of oxidative stress on cells and tissues.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-6-16(7-5-15)14(17)9-11-3-4-12-13(8-11)19-10-18-12/h1,3-4,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZYDFQJCPREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

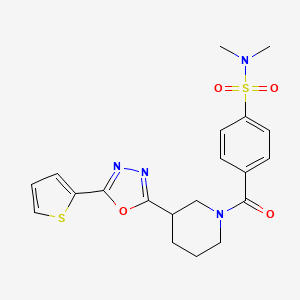
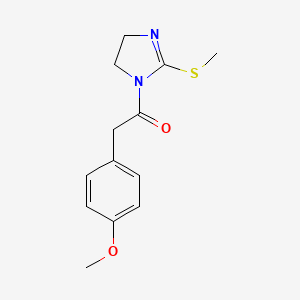
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
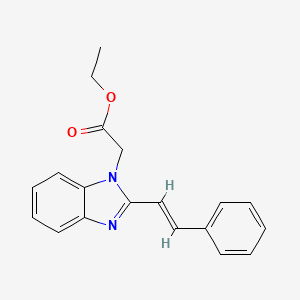
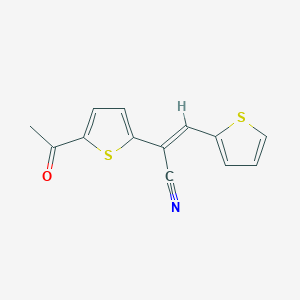

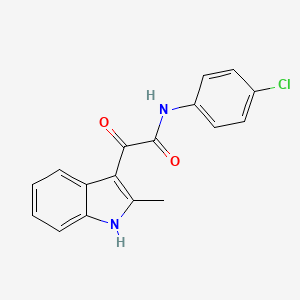
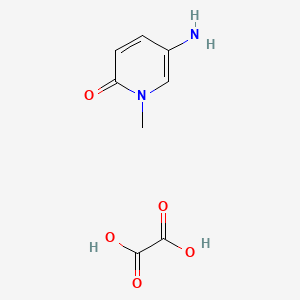

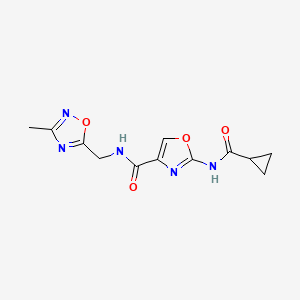
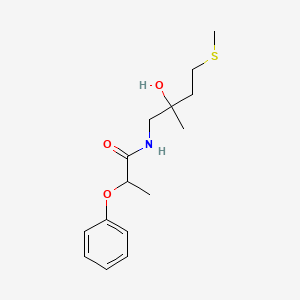
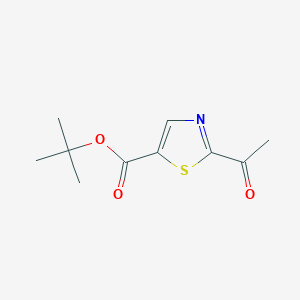
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)